molecular formula C10H9N7 B10845998 8-Pyridin-4-yl-9H-purine-2,6-diamine

8-Pyridin-4-yl-9H-purine-2,6-diamine

Cat. No.: B10845998
M. Wt: 227.23 g/mol
InChI Key: FRFATUHEQSVWHE-UHFFFAOYSA-N
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Description

8-Pyridin-4-yl-9H-purine-2,6-diamine is a heterocyclic compound that features a purine core substituted with a pyridinyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Pyridin-4-yl-9H-purine-2,6-diamine typically involves the condensation of appropriate pyridine and purine derivatives. One common method involves the reaction of 4-chloropyridine with 2,6-diaminopurine under basic conditions to yield the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Pyridin-4-yl-9H-purine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Pyridin-4-yl-9H-purine-2,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Pyridin-4-yl-9H-purine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical cellular pathways, resulting in antiproliferative effects on cancer cells. The compound’s ability to induce apoptosis through lysosomal and mitochondrial pathways has also been documented .

Comparison with Similar Compounds

Uniqueness: 8-Pyridin-4-yl-9H-purine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridinyl group at the 8-position enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C10H9N7

Molecular Weight

227.23 g/mol

IUPAC Name

8-pyridin-4-yl-7H-purine-2,6-diamine

InChI

InChI=1S/C10H9N7/c11-7-6-9(17-10(12)15-7)16-8(14-6)5-1-3-13-4-2-5/h1-4H,(H5,11,12,14,15,16,17)

InChI Key

FRFATUHEQSVWHE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC3=NC(=NC(=C3N2)N)N

Origin of Product

United States

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